molecular formula C19H15ClFN3O3S B2763875 N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-62-3

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2763875
CAS RN: 921835-62-3
M. Wt: 419.86
InChI Key: UBMWYJNNELSCTP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of the thiazole ring, amide group, and halogen-substituted phenyl rings would contribute to the overall molecular structure and properties of the compound. The electron-withdrawing nature of the halogens (chlorine and fluorine) could influence the electronic distribution within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and nonpolar phenyl rings could contribute to its solubility properties .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide results in a novel compound with potential antibacterial properties . Researchers have investigated its in vitro activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and efficacy could contribute to the development of new antimicrobial agents.

Thiazole Chemistry

Thiazole compounds play a crucial role in drug discovery. The Hantzsch synthesis, used to create thiazoles, has led to drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and antiretrovirals (e.g., Ritonavir). Thiazoles are also relevant in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .

Nitazoxanide Synergy

Nitazoxanide, an antimicrobial drug, shows promising synergy with N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide when administered with omeprazole. This combination effectively targets Helicobacter pylori infections without cross-resistance to metronidazole .

Darbufelone Derivative

Darbufelone, a marketed anti-inflammatory drug, shares structural similarities with our compound. Its potential as a lung cancer cell growth inhibitor makes it an exciting area of research .

Organic Synthesis

The compound’s synthesis involves the reaction of precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide, under Hantzsch thiazole synthesis conditions. Analyzing its synthetic pathway and optimizing yields could enhance its applicability in organic synthesis .

Medicinal Chemistry

Exploring the compound’s interactions with biological targets, such as enzymes or receptors, could reveal novel drug leads. Computational studies and structure-activity relationship analyses may guide further optimization .

Safety and Hazards

Without specific safety data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future studies could focus on synthesizing this compound and evaluating its physical, chemical, and biological properties. Given the presence of functional groups that are common in many biologically active compounds, it could be of interest in drug discovery research .

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activity , suggesting that the compound may target bacterial cells or specific proteins within these cells.

Mode of Action

It’s worth noting that many thiazole derivatives have been used in the treatment of various conditions such as hiv infections, cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to the inhibition of growth or death of the target cells.

Biochemical Pathways

Given the broad range of conditions that thiazole derivatives can treat , it’s likely that the compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and division, protein synthesis, or other essential cellular processes.

Result of Action

Based on the potential antibacterial activity of the compound , it can be hypothesized that the compound may lead to the death of bacterial cells, possibly through the disruption of essential cellular processes.

properties

IUPAC Name

N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-14-5-2-11(3-6-14)18(26)24-19-23-13(10-28-19)9-17(25)22-12-4-7-16(21)15(20)8-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMWYJNNELSCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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